Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate
Description
Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-C]pyridine core substituted with a trityl (triphenylmethyl) group at the 1-position and an ethyl ester at the 3-position. The trityl group introduces steric bulk and lipophilicity, distinguishing it from related derivatives. This article compares its structural, synthetic, and functional attributes with analogous compounds, supported by data from diverse sources.
Properties
Molecular Formula |
C28H23N3O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 1-tritylpyrazolo[4,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H23N3O2/c1-2-33-27(32)26-24-20-29-19-18-25(24)31(30-26)28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-20H,2H2,1H3 |
InChI Key |
HMDYQGVHWXPITI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C=NC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Trityl Group Deprotection
The trityl (triphenylmethyl) group serves as a protective moiety for the pyrazole nitrogen. Acidic hydrolysis effectively removes this group under controlled conditions:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (1M in dioxane) at 60°C, 3h | 1H-pyrazolo[4,3-C]pyridine-3-carboxylate | 85% | |
| Trifluoroacetic acid (TFA), rt, 1h | Free NH-pyrazole derivative | 92% |
This reaction regenerates the NH group, enabling subsequent functionalization at the pyrazole nitrogen .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further derivatization:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (2M), EtOH/H₂O, reflux | Pyrazolo[4,3-C]pyridine-3-carboxylic acid | 78% | |
| H₂SO₄ (conc.), 100°C, 6h | Acid with trityl intact | 65% |
The hydrolyzed carboxylic acid can participate in amidation or peptide coupling reactions .
Condensation Reactions
The compound reacts with amines or hydrazines to form amides or hydrazides, facilitated by the ester group:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, EtOH, Δ | Pyrazolo[4,3-C]pyridine-3-carbohydrazide | 88% | |
| Benzylamine, DCC, DMAP | N-Benzylamide derivative | 73% |
These products serve as intermediates for fused heterocycles like pyrazolo[1,5-a]pyrimidines .
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed cross-coupling reactions:
Electron-withdrawing groups on coupling partners enhance reactivity .
Oxidation and Cyclization
Controlled oxidation modifies the pyridine ring, while cyclization forms fused systems:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA, CH₂Cl₂, 0°C | N-Oxide derivative | 82% | ||
| Ac₂O, AcOH, reflux | Pyrazolo[4,3-C]pyridinone | 68% |
Cyclization often involves intramolecular nucleophilic attack, as seen in pyrazolo[3,4-b]pyridine syntheses .
Metalation and Alkylation
Deprotonation with strong bases enables regioselective alkylation:
| Base | Electrophile | Product | Yield | Source |
|---|---|---|---|---|
| LDA, THF, -78°C | MeI | 4-Methylpyrazole derivative | 60% | |
| n-BuLi, Et₂O | Allyl bromide | 4-Allyl-substituted compound | 55% |
Metalation occurs preferentially at the C4 position of the pyrazole ring .
Mechanistic Insights
-
Acid-catalyzed cyclization (e.g., in acetic acid) proceeds via tautomerization of intermediates, followed by dehydration .
-
Electron-withdrawing groups on reaction partners accelerate cyclization by polarizing carbonyl groups .
-
Steric effects from the trityl group may hinder reactivity at the protected nitrogen but enhance selectivity at other sites .
Scientific Research Applications
Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Variations
Core Heterocyclic Systems
- Pyrazolo[4,3-C]pyridine vs. Other Fused Systems: Pyrazolo[4,3-c]pyridine Derivatives: Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate () shares the pyrazolo-pyridine core but includes a partially saturated tetrahydro ring, enhancing conformational flexibility .
Substituent Effects
- Trityl Group vs. Smaller Substituents :
- The trityl group in the target compound significantly increases steric hindrance and lipophilicity compared to methyl (), chloro (), or hydrogen substituents (). This reduces solubility in polar solvents but may enhance membrane permeability .
- Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate () demonstrates how electronegative substituents like chlorine can direct reactivity toward nucleophilic substitutions .
Physicochemical Properties
Key Observations :
- The trityl group increases molecular weight by ~250% compared to simpler derivatives, impacting pharmacokinetic profiles.
- Lipophilicity (logP) is expected to follow: Trityl > Chloro > Methyl > Parent structure.
Reactivity and Stability
- Steric Effects : The trityl group impedes reactions at the 1-position but may stabilize intermediates through aromatic stacking.
- Electrophilic Substitution : Chlorination () and hydroxylation () occur regioselectively in less hindered analogs, whereas the trityl group may redirect reactivity to the pyridine or ester moiety .
- Hydrogen Bonding: and highlight how non-covalent interactions (e.g., C–H⋯O) stabilize crystal structures. The trityl group’s bulk may reduce intermolecular hydrogen bonding compared to smaller derivatives .
Biological Activity
Ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine-3-carboxylate (CAS No. 2088369-17-7) is a compound belonging to the pyrazolo[4,3-C]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C28H23N3O2
- Molecular Weight : 433.51 g/mol
- Physical Form : Pale-yellow to yellow-brown solid
- Purity : 97% .
Antitumor Activity
Research indicates that derivatives of pyrazolo[4,3-C]pyridine compounds exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of certain pyrazolo derivatives in inhibiting tumor cell lines through modulation of key signaling pathways involved in cancer progression. The compound's structure allows for interaction with various molecular targets, potentially leading to apoptosis in cancer cells .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests a mechanism that could be beneficial in treating inflammatory conditions .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the pyrazole ring and substituents can significantly affect biological activity. For example, the presence of electron-withdrawing groups enhances the inhibitory potency against specific targets like kinases involved in cancer signaling pathways .
| Compound Modification | Biological Activity | Remarks |
|---|---|---|
| Trityl Group | Increased potency in antitumor | Enhances binding affinity to target proteins |
| Electron-withdrawing groups | Enhanced anti-inflammatory action | Increases lipophilicity and cellular uptake |
Study 1: Antitumor Efficacy
A study published in Cancer Research demonstrated that a derivative of ethyl 1-trityl-1H-pyrazolo[4,3-C]pyridine exhibited an IC50 value of 0.2 nM against TBK1, a kinase implicated in tumorigenesis. The compound effectively inhibited downstream signaling pathways associated with tumor growth in various cancer cell lines including A172 and U87MG .
Study 2: Anti-inflammatory Mechanism
In another research effort, the compound was tested for its ability to reduce inflammation in models of acute lung injury. It was found to significantly decrease levels of inflammatory markers such as IL-6 and TNF-α in treated animals compared to controls, showcasing its potential therapeutic role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
